![molecular formula C17H17Cl3N2 B14016468 N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline CAS No. 6632-46-8](/img/structure/B14016468.png)
N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline” is a synthetic organic compound that belongs to the class of aniline derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of chloroethyl and chlorophenyl groups in its structure suggests potential reactivity and utility in different chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline” typically involves the reaction of aniline derivatives with chloroethylating agents. A common synthetic route might include:
Starting Materials: Aniline, 4-chlorobenzaldehyde, and 2-chloroethyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: Aniline is first reacted with 4-chlorobenzaldehyde to form the Schiff base, which is then treated with 2-chloroethyl chloride under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the imine group, converting it to an amine.
Substitution: The chloroethyl groups are susceptible to nucleophilic substitution reactions, potentially forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound might be used as a ligand in catalytic processes.
Materials Science:
Biology and Medicine
Pharmacology: Investigation into its potential as a therapeutic agent, particularly in cancer research due to the presence of chloroethyl groups which are known for their alkylating properties.
Biochemistry: Studies on its interaction with biological macromolecules.
Industry
Dye and Pigment Production: Utilized in the synthesis of dyes and pigments due to its aromatic structure.
Chemical Intermediates: Used as an intermediate in the production of other complex organic compounds.
Mécanisme D'action
The mechanism of action of “N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline” would depend on its specific application. In medicinal chemistry, for example, it might act as an alkylating agent, forming covalent bonds with DNA and disrupting cellular processes. The molecular targets could include nucleophilic sites in DNA, leading to cross-linking and inhibition of DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-bis(2-chloroethyl)aniline: Lacks the chlorophenyl group.
N,N-bis(2-chloroethyl)-4-methylaniline: Contains a methyl group instead of the chlorophenyl group.
Uniqueness
The presence of both chloroethyl and chlorophenyl groups in “N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline” makes it unique, potentially offering a combination of reactivity and specificity not found in simpler analogs.
Propriétés
Numéro CAS |
6632-46-8 |
|---|---|
Formule moléculaire |
C17H17Cl3N2 |
Poids moléculaire |
355.7 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C17H17Cl3N2/c18-9-11-22(12-10-19)17-7-5-16(6-8-17)21-13-14-1-3-15(20)4-2-14/h1-8,13H,9-12H2 |
Clé InChI |
RHNYEQRVYXSXKC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)N(CCCl)CCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




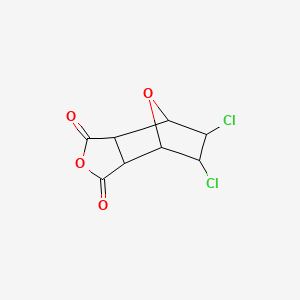
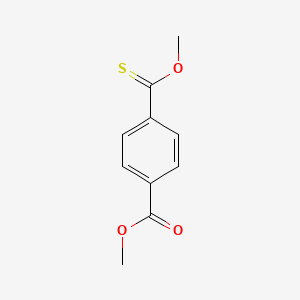
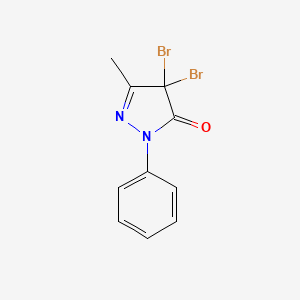

![(E)-1-[4-(Acetyloxy)-3,5-dimethoxyphenyl]-2-diazonioethen-1-olate](/img/structure/B14016421.png)
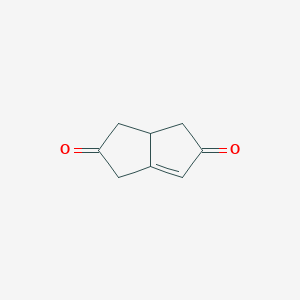
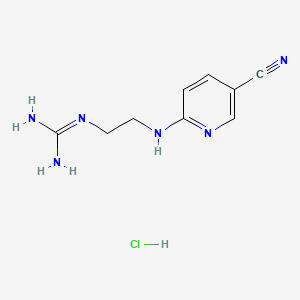
![4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzaldehyde](/img/structure/B14016453.png)

![2-([(Dimethylamino)methylidene]amino)-5-methyl-3-(2-oxo-2-phenylethyl)-1,3,4-thiadiazol-3-ium bromide](/img/structure/B14016465.png)
![(S)-Tetrahydro-3H-[1,2,3]oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide](/img/structure/B14016476.png)

